5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid involves multi-step reactions and the use of various reagents and techniques. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a somewhat similar structure, was achieved using the Gewald synthesis technique. This process started with 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. The intermediate product was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another related compound, 3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, was synthesized starting with propionic acid and 3-ethyl-4-amino-5-mercapto-1,2,4-triazole, followed by cyclization with 4-fluoroacetophenone. The product was crystallized from ethanol at room temperature . Lastly, an unexpected synthesis occurred when 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide was exposed to sulfuric acid, resulting in the formation of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using various analytical techniques. For the Schiff bases, elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data were used to establish the structure . The crystal structure of 3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine was determined by X-ray diffraction analysis, revealing a monoclinic space group and specific cell dimensions . Similarly, the unexpected product formed by the reaction in sulfuric acid was structurally elucidated, showing two independent types of molecules and two disordered ether solvent molecules in the crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by cyclization, sulfonation, and the formation of Schiff bases. The Gewald synthesis and Vilsmeier-Haack reaction are notable for their roles in constructing the thiophene and pyrazole derivatives, respectively . Cyclization reactions were crucial for the formation of the triazolo[3,4-b][1,3,4]thiadiazine ring system . The unexpected ring closure and subsequent sulfonation that occurred in the synthesis of the benzenesulfonic acid derivative highlight the complexity and unpredictability of chemical reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as crystal formation and solubility, were observed during the synthesis and crystallization processes. For example, the triazolo[3,4-b][1,3,4]thiadiazine derivative formed colorless single crystals when dissolved in ethanol and left at room temperature . The chemical properties, particularly the antimicrobial activity of these compounds, were also evaluated. The Schiff bases exhibited varying degrees of antimicrobial activity, with some showing excellent activity compared to others . The benzenesulfonic acid derivative demonstrated inhibitory effects against Listeria monocytogenes and Escherichia coli, with activity comparable to standard antibiotics .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of compounds related to 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid, such as 3,4-dihydro-2H-1,4-benzothiazines, has been explored using various techniques. A study by Trifilenkov et al. (2006) detailed the synthesis of these compounds starting from commercially available benzoates, employing sequences of moderate and high-yielding reactions (Trifilenkov et al., 2006).
- Chemical Derivatization : Research has also focused on developing novel derivatization patterns for the 3,4-dihydro-2H-1,4-benzothiazine scaffold. This includes the synthesis of over 2600 novel 2H-benzo[1,4]thiazine-6-carboxylic acid amides (Trifilenkov et al., 2006).
Biological and Pharmacological Properties
- Antimicrobial and Antioxidant Activities : A study by Chauhan et al. (2018) synthesized derivatives of 4-methyl-6-nitro-2-oxo-2H-chroman-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates, demonstrating significant antimicrobial and antioxidant activities (Chauhan et al., 2018).
- Anticancer Properties : Compounds like 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines have shown potential in vitro antitumor activity, indicating the scope of these compounds in cancer research (Bhat et al., 2009).
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S/c12-8-3-1-7(2-4-8)9-5-16-6-10(13-9)11(14)15/h1-5,10,13H,6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZMBOXVDGPRRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CS1)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594768 |
Source
|
Record name | 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid | |
CAS RN |
1190102-74-9 |
Source
|
Record name | 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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